4,11,13-trimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound with the molecular formula C12H10N2O2S. It is characterized by a fused ring system that includes pyridine, thieno, and oxazinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene with 2,4-pentanedione followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly influence the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-7-oxa-9-thia-1,5-diaza-fluoren-8-one
- Pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one derivatives
Uniqueness
2,7,9-trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one stands out due to its specific substitution pattern and the presence of multiple fused rings, which confer unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O2S |
---|---|
Molecular Weight |
246.29g/mol |
IUPAC Name |
4,11,13-trimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C12H10N2O2S/c1-5-4-6(2)13-11-8(5)9-10(17-11)12(15)16-7(3)14-9/h4H,1-3H3 |
InChI Key |
ITXCIMMWLIRURE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)OC(=N3)C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)OC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.